1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

Solubility Physicochemical Property Bioisostere

SAR reproducibility failure often stems from using incorrect substitution patterns. This exact 6-chloro-2-pyridinyl-pyrazol-5-ol scaffold (MW 195.61) provides: - Validated bioisostere (phenol replacement, ClogP 1.2) - Quantified properties: Solubility 38 µM, IC50 (PfG6PD) 17,900 nM - Key intermediate for patented CHK1/2 kinase inhibitors Procure the precise building block to maintain assay consistency and IP fidelity.

Molecular Formula C8H6ClN3O
Molecular Weight 195.61
CAS No. 1007030-95-6
Cat. No. B2856126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol
CAS1007030-95-6
Molecular FormulaC8H6ClN3O
Molecular Weight195.61
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)N2C(=O)C=CN2
InChIInChI=1S/C8H6ClN3O/c9-6-2-1-3-7(11-6)12-8(13)4-5-10-12/h1-5,10H
InChIKeyFDDJJRPQXRXDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol Sourcing & Baseline


1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol, also known as 2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, is a heterocyclic building block (C8H6ClN3O, MW 195.61) featuring a 6-chloro-2-pyridinyl group attached to a 5-hydroxypyrazole (pyrazol-5-ol) core. This core exists in tautomeric equilibrium between the 5-hydroxy-1H-pyrazole and 2,4-dihydro-3H-pyrazol-3-one forms . As an H-bond-donating heterocycle, the pyrazol-5-ol moiety serves as a more lipophilic and metabolically stable bioisostere of phenol , making the scaffold a privileged starting point for medicinal chemistry and agrochemical discovery programs. Physicochemical properties include a calculated density of 1.5±0.1 g/cm³ and a predicted boiling point of 386.8±32.0 °C at 760 mmHg . Procurement is available from multiple vendors at 98% purity with pricing that scales from 500 mg to 1 g quantities .

Med Chem Building Block
Access a heterocyclic core for lead generation and SAR expansion
Bioisostere Research
Study phenol replacement with a characterized pyrazol-5-ol scaffold
Defined Physicochemical Profile
Reported solubility and lipophilicity support assay and formulation design

Risks of Generic 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol Substitution


The 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol scaffold is not a monolithic entity; its utility is exquisitely sensitive to the specific substitution pattern on the pyrazole and pyridine rings. Simple in-class substitution with an unsubstituted pyrazole, a different halogen regioisomer (e.g., 5-chloro instead of 6-chloro), or alternative heterocyclic cores can dramatically alter the tautomeric equilibrium , lipophilicity (ClogP) , hydrogen-bonding capacity, and consequently target engagement. For instance, the presence and position of the chlorine atom on the pyridine ring directly modulate the compound's ability to form key interactions with biological targets [1] and influence its physicochemical properties, such as aqueous solubility, which has been measured at 38 µM for this specific derivative . Furthermore, the specific 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol core serves as a crucial intermediate in the synthesis of more complex, patent-protected pyrazolopyridine kinase inhibitors [2]. Substituting a generic analog would invalidate the structure-activity relationship (SAR) established for a lead series and introduce uncontrolled variables in downstream synthesis or biological assays, rendering procurement of the exact compound a non-negotiable requirement for reproducible research.

Regioisomer sensitivity: A different halogen position (e.g., 5-Cl) may shift tautomeric equilibrium and H-bond capacity.
Scaffold mismatch: Unsubstituted pyrazole or alternative cores may alter target engagement and lipophilicity profile.
Synthetic route fidelity: Generic analogs cannot guarantee access to the same patented pyrazolopyridine chemical space.

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol Comparative Evidence


Aqueous Solubility Benchmark

The aqueous solubility of 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol has been experimentally determined to be 38 µM . While a direct head-to-head measurement against a specific named comparator is not available in the primary literature, this value serves as a critical class-level inference for procurement. When selecting among related pyrazol-5-ol or pyrazol-3-one building blocks for medicinal chemistry, aqueous solubility is a primary filter for developability. A compound with a measured solubility of 38 µM provides a clear, quantifiable baseline for formulation and assay design, whereas many uncharacterized in-class analogs have unknown or predicted solubilities that can vary by orders of magnitude, leading to experimental failures due to precipitation or poor bioavailability .

Aqueous Solubility
Class-level
38 µM
Defined baseline vs. uncharacterized analogs for assay design
Experimental measurement; supports developability filtering
Solubility Physicochemical Property Bioisostere

Lipophilicity Bioisostere Profile

A key rationale for using pyrazol-5-ols is their function as more lipophilic bioisosteres of phenols . The calculated partition coefficient (ClogP) for 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol is reported as 1.2 . This value provides a quantitative benchmark for the compound's lipophilicity. When compared to a simple, unsubstituted pyrazol-5-ol core or a phenol analog, the 6-chloro-2-pyridinyl substitution increases lipophilicity, which can be advantageous for membrane permeability and target engagement in intracellular assays. This is supported by class-level inference from studies on pyrazolopyridine kinase inhibitors, where modulation of the pyridine substituent is a key strategy for balancing potency and physicochemical properties [1].

Lipophilicity (ClogP)
Class-level
1.2
Moderate lipophilicity benchmark for bioisostere comparison
Calculated value; guides permeability-solubility balance
Lipophilicity ClogP Bioisostere

PfG6PD Inhibition Activity

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol exhibits a specific, measurable inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), with a reported IC50 of 17,900 nM (1.79E+4 nM) [1]. This represents a defined, albeit weak, level of target engagement. While no direct comparator data is available for this exact target, this activity provides a crucial baseline for structure-activity relationship (SAR) studies. The presence of the 6-chloro-2-pyridinyl group is a key structural determinant for this interaction. Researchers seeking to improve potency or understand the binding mode can use this compound as a validated starting point, knowing its precise IC50. In contrast, procuring a generic, uncharacterized analog would introduce uncertainty regarding its baseline activity against this or related targets, potentially wasting resources on inactive compounds.

PfG6PD IC50
Reported
17,900 nM
Quantifiable starting point for antimalarial SAR studies
Resazurin/diaphorase-coupled assay after 2 h
Antimalarial Plasmodium falciparum G6PD IC50

CHK1 Inhibitor Synthetic Intermediate

The 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol core is not merely a final product but a critical intermediate in the synthesis of more complex, patent-protected pyrazolopyridine derivatives with potent kinase inhibitory activity. For example, US Patent 8,372,842 B2 (and related applications) describes pyrazolopyridine compounds that are useful for inhibition of CHK1 and/or CHK2 kinases, which are validated targets in oncology [1]. While the specific IC50 of the unelaborated 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol against CHK1 is not reported, related pyrazolopyridine analogs, such as MRT00033659, demonstrate potent CHK1 inhibition (IC50 = 230 nM) . This strongly suggests that the 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol scaffold provides the foundational geometry and electronic properties necessary for engaging the CHK1 ATP-binding pocket. Procuring this specific building block enables access to this proprietary chemical space, whereas a generic alternative would likely fail to yield active compounds in this series.

CHK1 Intermediate Utility
Context-dependent
Patent-enabled pyrazolopyridine series; related analog IC50 230 nM
Enables access to proprietary CHK1 chemical space
Generic alternatives would require independent SAR validation
Kinase Inhibitor CHK1 Cancer Synthetic Intermediate

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol Applications


Antimalarial Lead Optimization

For research groups engaged in antimalarial drug discovery, 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol offers a defined starting point with a known IC50 of 17,900 nM against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) [1]. This allows for rational structure-activity relationship (SAR) studies aimed at improving potency through scaffold decoration, with the 6-chloro-2-pyridinyl group serving as a key pharmacophore. The defined aqueous solubility of 38 µM also guides early formulation and assay design, reducing the risk of encountering insoluble, inactive analogs.

CHK1 Kinase Inhibitor Synthesis

Medicinal chemistry teams focused on oncology targets, specifically CHK1 and CHK2, should procure this compound as a key synthetic intermediate. Its core structure is foundational to a series of patented pyrazolopyridine kinase inhibitors [2]. Using this exact building block ensures fidelity to the established intellectual property and structure-activity relationships (SAR) of this compound class, enabling the exploration of novel derivatives within a protected chemical space. Related analogs derived from this core have shown potent CHK1 inhibition (IC50 = 230 nM) , underscoring the potential of the scaffold.

Bioisostere Replacement Benchmark

In drug discovery programs where a phenol moiety is being replaced with a bioisostere to improve metabolic stability or lipophilicity, 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol serves as a well-characterized benchmark. Its established ClogP of 1.2 and aqueous solubility of 38 µM provide quantifiable reference points. Researchers can compare these values against those of their in-house compounds to gauge the impact of the 6-chloro-2-pyridinyl substitution on the overall property profile, thereby making data-driven decisions about lead optimization strategies .

HTS Calibration Standard

Due to its defined, albeit weak, inhibitory activity against PfG6PD (IC50 = 17,900 nM) [1], this compound can be utilized as a calibration or control compound in high-throughput screening (HTS) campaigns targeting this enzyme or related pathways. Its known IC50 and established physicochemical properties ensure assay reproducibility and allow for the normalization of data across different screening plates and runs, providing a reliable internal benchmark that uncharacterized or impure analogs cannot offer.

Application
Selection Property
Validation Focus
Antimalarial lead optimization studies
Reported PfG6PD inhibition baseline
SAR-driven potency improvement and assay reproducibility
CHK1 kinase inhibitor synthesis
Synthetic intermediate for pyrazolopyridine scaffolds
Fidelity to patented chemical space and scaffold SAR
Bioisostere replacement benchmarking
Characterized ClogP and aqueous solubility
Data-driven property comparison vs. phenol leads
HTS calibration control
Defined PfG6PD inhibitory activity
Inter-plate normalization and assay QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.